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Compound of Interest

Compound Name: 2-Nitrothiazole

Cat. No.: B159308

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic properties of 2-
nitrothiazole, a heterocyclic compound of interest in medicinal chemistry and materials
science. Due to the limited availability of published experimental spectra for 2-nitrothiazole,
this guide leverages predicted spectroscopic data to provide insights into its structural
characterization. The information herein is intended to serve as a valuable resource for
researchers engaged in the synthesis, identification, and application of this molecule.

Molecular Structure

2-Nitrothiazole possesses a five-membered thiazole ring substituted with a nitro group at the
C2 position. The molecular formula is CsH2N20:2S, and its molecular weight is approximately
130.13 g/mol .[1] The structural formula is depicted below:

Structure of 2-Nitrothiazole

Spectroscopic Data

The following sections present the predicted and theoretical spectroscopic data for 2-
nitrothiazole, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The predicted *H and 13C NMR data for 2-nitrothiazole are summarized below.

Table 1: Predicted *H NMR Spectroscopic Data for 2-Nitrothiazole

Chemical Shift ()

Multiplicity Integration Assignment
ppm
8.35 Doublet 1H H-5
7.90 Doublet 1H H-4

Note: Data was predicted using online NMR prediction tools. Actual experimental values may
vary.

Table 2: Predicted 3C NMR Spectroscopic Data for 2-Nitrothiazole

Chemical Shift (d) ppm Assignment
160.5 C-2
152.0 C-5
125.0 C-14

Note: Data was predicted using online NMR prediction tools. A literature reference for
experimental 3C NMR data exists (Organic Magnetic Resonance, 1978, 11(12), 617-627),
though the specific data was not publicly accessible.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
expected characteristic IR absorption bands for 2-nitrothiazole are detailed in Table 3.

Table 3: Theoretical Infrared (IR) Spectroscopic Data for 2-Nitrothiazole
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Wavenumber (cm~?) Intensity Assignment

3100-3000 Medium Aromatic C-H stretch

i C=N and C=C stretching in the
1600-1475 Medium-Strong

thiazole ring
1550-1475 Strong Asymmetric NOz2 stretch
1350-1280 Strong Symmetric NOz2 stretch
~850 Strong C-N stretch
~750 Strong C-S stretch

Note: These are theoretical values based on characteristic functional group absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The expected mass spectrometric data for 2-nitrothiazole are presented in
Table 4.

Table 4: Theoretical Mass Spectrometry (MS) Data for 2-Nitrothiazole

m/z Relative Intensity Assignment
130 High Molecular ion [M]*
100 Moderate [M - NOJ*

84 Moderate [M-NO2]*

70 Moderate [CsH2S]*

58 Moderate [C2H2S]*

Note: This fragmentation pattern is theoretical and based on the structure of 2-nitrothiazole.

Experimental Protocols
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Standard experimental protocols for obtaining the spectroscopic data are outlined below. These

are general procedures and may require optimization based on the specific instrumentation

and sample characteristics.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 2-nitrothiazole in a suitable
deuterated solvent (e.g., CDCIs, DMSO-ds) in an NMR tube.

Data Acquisition: Acquire *H and 3C NMR spectra on a high-resolution NMR spectrometer
(e.g., 400 MHz or higher).

'H NMR: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds,
and a sufficient number of scans to obtain a good signal-to-noise ratio.

13C NMR: Typically acquired with proton decoupling. A 45° pulse angle and a longer
relaxation delay (2-5 seconds) are common.

IR Spectroscopy

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total
Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with
dry KBr and press into a transparent disk. For ATR, place a small amount of the solid sample
directly on the ATR crystal.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR)
spectrometer over a typical range of 4000-400 cm™1,

Background Correction: A background spectrum of the empty sample holder (or pure KBr
pellet/clean ATR crystal) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction: Introduce a dilute solution of 2-nitrothiazole into the mass
spectrometer. Common techniques include direct infusion or coupling with a
chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-
MS).

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b159308?utm_src=pdf-body
https://www.benchchem.com/product/b159308?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b159308?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

« lonization: Utilize an appropriate ionization method. Electron lonization (EI) is common for
GC-MS and will provide extensive fragmentation. Electrospray lonization (ESI) is often used
for LC-MS and typically results in a prominent molecular ion peak.

o Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Workflow and Logical Relationships

The general workflow for the spectroscopic analysis of a compound like 2-nitrothiazole
involves a series of steps from sample preparation to data interpretation and structure

confirmation.
Sample Preparation
Pure 2-Nitrothiazole Sample
Spectroscopic Analysis
Y
NMR Spectroscopy
(tH and 12C) < IR Spectroscopy | —>{ Mass Spectrometry
Data Processing & Interpretation
\4 Y A
NMR Spectra & Peak Lists IR Spectrum & Absorption Bands Mass Spectrum & Fragmentation Pattern

Structure Elucidation

Structure Confirmation of 2-Nitrothiazole

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of 2-nitrothiazole.
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This guide provides a foundational understanding of the spectroscopic characteristics of 2-
nitrothiazole based on predicted and theoretical data. Experimental verification of these
findings is encouraged for definitive structural confirmation and further research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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